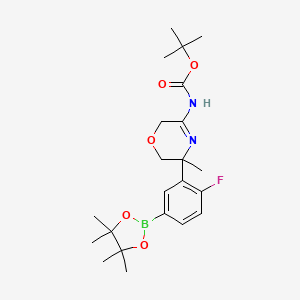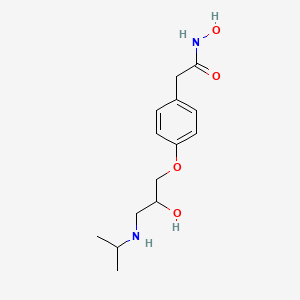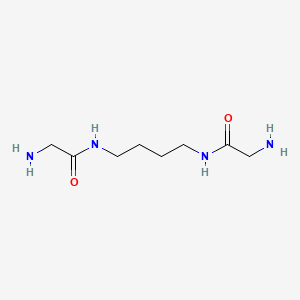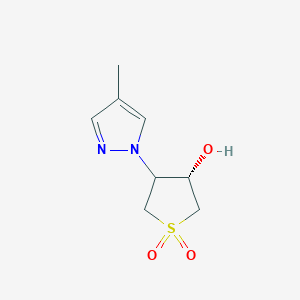![molecular formula C10H13F3N2O B13347155 3-{[(4-Aminophenyl)methyl]amino}-1,1,1-trifluoropropan-2-ol](/img/structure/B13347155.png)
3-{[(4-Aminophenyl)methyl]amino}-1,1,1-trifluoropropan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((4-Aminobenzyl)amino)-1,1,1-trifluoropropan-2-ol is an organic compound that features both an amino group and a hydroxyl group attached to a benzene ring, along with a trifluoropropanol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Aminobenzyl)amino)-1,1,1-trifluoropropan-2-ol typically involves the reaction of 4-aminobenzylamine with 1,1,1-trifluoro-2-propanol under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Common reaction conditions include moderate temperatures and atmospheric pressure to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and higher throughput. The use of automated systems and advanced purification techniques ensures the consistent quality and purity of the final product.
化学反応の分析
Types of Reactions
3-((4-Aminobenzyl)amino)-1,1,1-trifluoropropan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The amino group can be reduced to form secondary amines.
Substitution: The trifluoropropanol moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides and alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield aldehydes or ketones, while reduction of the amino group may produce secondary amines.
科学的研究の応用
3-((4-Aminobenzyl)amino)-1,1,1-trifluoropropan-2-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-((4-Aminobenzyl)amino)-1,1,1-trifluoropropan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s amino and hydroxyl groups enable it to form hydrogen bonds and other interactions with target molecules, influencing their activity and function. The trifluoropropanol moiety may also contribute to its overall reactivity and binding affinity.
類似化合物との比較
Similar Compounds
4-Aminobenzyl alcohol: Shares the aminobenzyl structure but lacks the trifluoropropanol moiety.
1,1,1-Trifluoro-2-propanol: Contains the trifluoropropanol group but lacks the aminobenzyl structure.
Uniqueness
3-((4-Aminobenzyl)amino)-1,1,1-trifluoropropan-2-ol is unique due to the combination of its functional groups, which impart distinct chemical and biological properties
特性
分子式 |
C10H13F3N2O |
|---|---|
分子量 |
234.22 g/mol |
IUPAC名 |
3-[(4-aminophenyl)methylamino]-1,1,1-trifluoropropan-2-ol |
InChI |
InChI=1S/C10H13F3N2O/c11-10(12,13)9(16)6-15-5-7-1-3-8(14)4-2-7/h1-4,9,15-16H,5-6,14H2 |
InChIキー |
YAGOXMRULWWFMS-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CNCC(C(F)(F)F)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



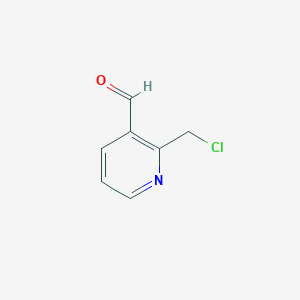
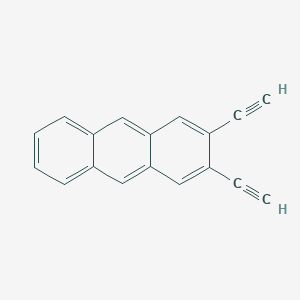
![Ethyl (1R,5R,6S)-5-hydroxy-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylate](/img/structure/B13347097.png)
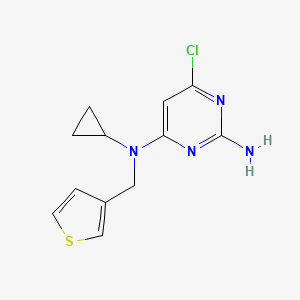

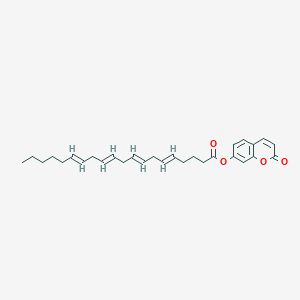
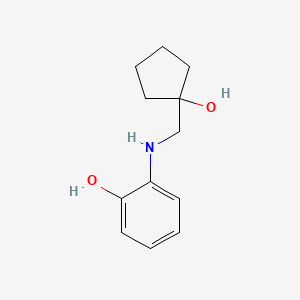
![3-(1,4-Dioxooctahydropyrrolo[1,2-a]pyrazin-3-yl)propanoic acid](/img/structure/B13347118.png)
